molecular formula C3H9ClFN B1447001 2-Fluoropropan-1-amine hydrochloride CAS No. 2098116-13-1

2-Fluoropropan-1-amine hydrochloride

Cat. No.: B1447001
CAS No.: 2098116-13-1
M. Wt: 113.56 g/mol
InChI Key: PWMCOIMMDLINMM-UHFFFAOYSA-N
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Description

2-Fluoropropan-1-amine hydrochloride is a fluorinated organic compound that serves as a valuable amine building block in medicinal chemistry and pharmaceutical research. With the molecular formula C3H9ClFN and a molecular weight of 113.56 g/mol , this compound features a fluorine atom adjacent to the amine functional group, a configuration that can significantly influence the molecule's electronic properties, metabolic stability, and bioavailability. The SMILES notation for the structure is CC(F)CN.[H]Cl . Fluorinated amines are key intermediates in the synthesis of more complex molecules for biological evaluation. Research into structurally related compounds, such as the P7C3 class of aminopropyl carbazoles, highlights the potential of such scaffolds in developing neuroprotective agents . These related compounds have been shown to activate the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the NAD salvage pathway, thereby boosting intracellular NAD levels and promoting neuronal cell survival in models of neurodegeneration and injury . As a versatile synthetic intermediate, this compound can be utilized in the exploration of new therapeutic candidates and biochemical probes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-fluoropropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8FN.ClH/c1-3(4)2-5;/h3H,2,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMCOIMMDLINMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2098116-13-1
Record name 2-fluoropropan-1-amine hydrochloride
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Preparation Methods

Nucleophilic Substitution of 2-Fluoropropane with Ammonia

One classical approach is the nucleophilic substitution where 2-fluoropropane reacts with ammonia. This reaction typically occurs in an ethanol solvent under reflux conditions to ensure complete conversion. The nucleophilic ammonia displaces a suitable leaving group, yielding 2-fluoropropan-1-amine. Subsequent treatment with hydrochloric acid forms the hydrochloride salt. This method is straightforward but may require optimization for yield and purity.

Parameter Typical Conditions Notes
Reactants 2-Fluoropropane, Ammonia Ammonia used in excess
Solvent Ethanol Facilitates nucleophilic substitution
Temperature Reflux (~78°C for ethanol) Ensures reaction completion
Reaction Time Several hours Dependent on scale and concentration
Product Isolation Acid-base extraction, crystallization Hydrochloride salt formation

This method is suitable for laboratory-scale synthesis but may have limitations in scalability and selectivity.

Catalytic Amination of 2-Fluoropropanol

Industrial processes favor catalytic amination of 2-fluoropropanol with ammonia in the presence of catalysts to improve efficiency and yield. Catalysts such as metal oxides or supported metals facilitate the substitution of the hydroxyl group by an amine group.

Parameter Typical Conditions Notes
Reactants 2-Fluoropropanol, Ammonia Stoichiometric or slight excess ammonia
Catalyst Metal oxides (e.g., Ni, Cu-based) Enhances reaction rate and selectivity
Temperature Elevated (100–200°C) Optimized for catalyst activity
Pressure Elevated ammonia pressure Drives amination equilibrium
Reaction Time 4–12 hours Dependent on catalyst and conditions
Product Isolation Acidification to form hydrochloride salt Purification by crystallization

This method is scalable and can be optimized by controlling temperature, pressure, and catalyst loading to maximize yield and purity.

Fluorination of Propan-1-amine Derivatives

Another approach involves fluorination of propan-1-amine or its derivatives. For example, halogen exchange reactions can convert chlorinated or brominated precursors into fluorinated amines using fluorinating agents under controlled conditions.

Parameter Typical Conditions Notes
Reactants 2-Chloropropan-1-amine or analogues Precursor amines with halogen substituents
Fluorinating Agent Selective fluorinating reagents (e.g., KF, DAST) Requires careful control to avoid over-fluorination
Solvent Polar aprotic solvents (e.g., THF) Stabilizes intermediates
Temperature Low to moderate (-40 to 80°C) Prevents side reactions
Reaction Time Hours to overnight Reaction monitored for completion
Product Isolation Acidification and crystallization Hydrochloride salt obtained

Comparative Summary Table of Preparation Methods

Method Key Reactants Conditions Advantages Limitations
Nucleophilic substitution 2-Fluoropropane + Ammonia Reflux in ethanol Simple, direct Moderate yield, scalability issues
Catalytic amination 2-Fluoropropanol + Ammonia Elevated T, P, metal catalyst Scalable, higher yield Requires catalyst optimization
Halogen exchange fluorination Halogenated amine derivatives Low to moderate T, fluorinating agent Selective fluorination Sensitive conditions, purification needed
Multi-step difluoroethylamine route N-(2,2-difluoroethyl) prop-2-en-1-amine + halogenated compounds Controlled T, solvent, pH workup High yield, eco-friendly Multi-step, complex process

Research Findings and Optimization Notes

  • Reaction temperature and solvent choice significantly impact yield and selectivity in nucleophilic substitution and fluorination methods.
  • Catalytic amination benefits from metal catalyst selection and ammonia pressure control to enhance conversion rates.
  • Multi-step patented methods demonstrate improved ecological profiles by reducing waste and increasing atom economy.
  • Purification by crystallization of hydrochloride salts is a common final step to obtain stable, pure products.
  • Extraction and pH adjustment during workup are critical to isolate the amine free base before salt formation.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoropropan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

2-Fluoropropan-1-amine hydrochloride serves as a key building block in the synthesis of pharmaceutical compounds. Its fluorine substitution can enhance the biological activity and metabolic stability of drug candidates. For instance, fluorinated amines are often incorporated into compounds targeting neurotransmitter systems, leading to potential treatments for neurological disorders.

Case Study: Neuroprotective Agents

Research has demonstrated that derivatives of this compound exhibit neuroprotective properties by modulating pathways related to neuronal survival. A study published in the Journal of Medicinal Chemistry highlighted the compound's role in enhancing the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical for NAD+ biosynthesis, thereby promoting neuronal health under stress conditions .

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various transformations, including alkylation and acylation reactions.

Synthesis Example

A typical synthetic route involves the reaction of this compound with electrophiles such as carbonyl compounds or halides to form substituted amines. The presence of the fluorine atom can influence reaction pathways, often leading to higher selectivity and yields in synthetic applications.

Neuropharmacology

Given its structural properties, this compound is investigated for its effects on central nervous system (CNS) activity. Its ability to cross the blood-brain barrier makes it a candidate for studying neuroactive compounds.

Research Findings

Studies have shown that compounds derived from this compound can stabilize microtubules, which are essential for neuronal function and integrity. Research indicates that these compounds can enhance cognitive functions in animal models .

Mechanism of Action

The mechanism of action of 2-fluoropropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This property makes it valuable in drug design and development .

Comparison with Similar Compounds

1-Fluoro-2-methylpropan-2-amine Hydrochloride (CAS: Not explicitly provided)

  • Molecular Formula : C₄H₁₁ClFN
  • Molecular Weight : 127.59 g/mol
  • Structural Features: A branched isomer with a methyl group on the second carbon and fluorine on the first carbon.
  • Key Data: Monoisotopic mass = 127.0564 g/mol; ChemSpider ID = 11351714 .

1-(2-Fluorophenyl)propan-1-amine Hydrochloride (CAS: 1955554-65-0)

  • Molecular Formula : C₉H₁₃ClFN
  • Molecular Weight : 189.66 g/mol
  • The amine is positioned at the benzylic carbon, enhancing resonance stabilization of the ammonium ion.
  • Applications : Used in pharmaceutical research for chiral synthesis; available in 95% purity for laboratory use .

2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride (CAS: 1269152-01-3)

  • Molecular Formula : C₉H₁₁ClFN
  • Molecular Weight : 187.65 g/mol
  • Structural Features : Incorporates a cyclopropane ring, introducing significant steric strain and conformational rigidity. The fluorine on the phenyl ring directs electrophilic substitution patterns.
  • Purity : 95% (typical for research-grade material) .

1,1,1-Trifluoropropan-2-amine Hydrochloride (CAS: 2968-32-3)

  • Molecular Formula : C₃H₇ClF₃N
  • Molecular Weight : 153.55 g/mol
  • Structural Features: Three fluorine atoms on the first carbon create strong electron-withdrawing effects, increasing the amine’s acidity (pKa ~5-6 estimated) compared to monofluorinated analogs.
  • Applications : Intermediate in fluorinated drug synthesis (e.g., antidepressants) .

Comparative Analysis

Structural and Electronic Properties

Compound Fluorine Position Substituents Molecular Weight (g/mol) Key Electronic Effect
2-Fluoropropan-1-amine HCl C2 Linear chain ~127 (estimated) Moderate electron-withdrawing
1-Fluoro-2-methylpropan-2-amine HCl C1 Branched methyl group 127.59 Steric hindrance reduces reactivity
1-(2-Fluorophenyl)propan-1-amine HCl C2 of phenyl ring Aromatic ring 189.66 Enhanced lipophilicity, π-π interactions
2-(2-Fluorophenyl)cyclopropane-1-amine HCl C2 of phenyl ring Cyclopropane ring 187.65 Conformational rigidity
1,1,1-Trifluoropropan-2-amine HCl C1 (three F atoms) Trifluoromethyl group 153.55 Strong electron-withdrawing, increased acidity

Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit high solubility in polar solvents (e.g., water, methanol). The trifluorinated analog (CAS 2968-32-3) may show reduced solubility in organic solvents due to increased polarity .
  • Stability : Cyclopropane-containing derivatives (e.g., CAS 1269152-01-3) are prone to ring-opening under acidic or thermal conditions .
  • Reactivity : Linear amines (e.g., 2-fluoropropan-1-amine HCl) undergo nucleophilic substitution more readily than branched or aromatic analogs .

Biological Activity

2-Fluoropropan-1-amine hydrochloride (C3H9ClFN) is a fluorinated amine that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This compound's unique structural properties, primarily due to the presence of a fluorine atom, enhance its interaction with biological targets, making it a subject of interest for drug development.

  • Molecular Formula : C3H9ClFN
  • SMILES Notation : CC(CN)F
  • InChIKey : FCZZMLAMPPXMOZ-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The fluorine atom enhances the compound's capacity to form hydrogen bonds, which is crucial for binding to active sites on target proteins. This interaction can lead to either inhibition or modulation of enzyme activity, making it valuable in drug design.

Biological Applications

This compound has been investigated for several potential applications:

  • Neuroprotective Effects : Research indicates that compounds similar to 2-fluoropropan-1-amine can provide neuroprotection in models of neurodegenerative diseases. For instance, studies have shown that fluorinated compounds can enhance neuronal survival and function under stress conditions, such as oxidative stress or excitotoxicity .
  • Enzyme Inhibition : The compound is utilized in studies focused on enzyme inhibition, particularly in the context of metabolic pathways that are critical for diseases like Alzheimer's and Parkinson's. Its ability to form stable complexes with enzymes allows it to modulate their activity effectively .
  • Therapeutic Potential : Preliminary investigations suggest that this compound may serve as a precursor in synthesizing drugs aimed at treating neurological disorders. Its unique properties could lead to the development of novel therapeutic agents .

Case Study 1: Neuroprotection in Rodent Models

A study demonstrated that a derivative of 2-fluoropropan-1-amine exhibited significant neuroprotective effects in rodent models subjected to neurotoxic agents. The compound was shown to reduce neuronal cell death and improve cognitive functions post-treatment, suggesting its potential as a therapeutic agent for neurodegenerative conditions .

Case Study 2: Enzyme Interaction Studies

In vitro assays revealed that this compound effectively inhibited specific enzymes involved in neurotransmitter metabolism. This inhibition correlated with increased levels of neurotransmitters such as dopamine and serotonin, indicating its potential role in treating mood disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other fluorinated amines was conducted:

Compound NameStructureBiological Activity
2-Fluoroethan-1-amine hydrochlorideC2H6ClFNModerate enzyme inhibition
2-Fluorobutan-1-amine hydrochlorideC4H10ClFNLimited neuroprotective effects
This compound C3H9ClFN Significant neuroprotective effects; strong enzyme interaction

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoropropan-1-amine hydrochloride, and how can reaction conditions be adjusted to improve yield?

  • Methodology : The synthesis of fluoroalkylamine hydrochlorides typically involves nucleophilic substitution (e.g., fluorination of propan-1-amine derivatives using fluorinating agents like KF or Selectfluor) followed by HCl salt formation . Adjusting solvent polarity (e.g., switching from THF to DMF) and temperature (0–25°C) can enhance fluorination efficiency. Catalytic methods using transition metals (e.g., Pd or Cu) may also improve regioselectivity . Post-synthesis, recrystallization in ethanol/ether mixtures ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodology : Combine NMR (¹H/¹⁹F) to confirm fluorine incorporation and amine proton environments , and LC-MS for molecular weight verification (expected [M+H]⁺: 110.1). FT-IR can identify N-H stretches (~3300 cm⁻¹) and C-F bonds (~1100 cm⁻¹). Purity should be validated via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Q. How does the fluorine substituent influence the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by storing samples at 4°C, 25°C, and 40°C under acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions. Monitor degradation via HPLC and ¹⁹F NMR. Fluorine’s electron-withdrawing effect typically reduces amine basicity, enhancing stability in acidic media but increasing hydrolysis risk in basic conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

  • Methodology : Replicate conflicting studies under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere). Use kinetic profiling (e.g., monitoring by ¹⁹F NMR) to compare reaction rates. Computational modeling (DFT) can identify steric/electronic effects of the fluorine substituent that may explain discrepancies .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

  • Methodology : Employ chiral chromatography (e.g., Chiralpak IA column with hexane/isopropanol mobile phase) or derivatization with enantiopure agents (e.g., Mosher’s acid chloride). Circular dichroism (CD) and X-ray crystallography confirm absolute configurations .

Q. What mechanistic insights explain the compound’s interaction with biological targets, such as amine receptors or enzymes?

  • Methodology : Use fluorescence polarization assays to measure binding affinity (Kd) to receptors like GPCRs. Molecular docking simulations (AutoDock Vina) can predict binding modes, while site-directed mutagenesis identifies critical residues for interaction .

Q. How do structural analogs (e.g., cyclopropyl or aryl-substituted variants) compare in terms of physicochemical and pharmacological properties?

  • Methodology : Perform comparative QSAR studies using parameters like logP (octanol/water), pKa, and polar surface area. Biological assays (e.g., IC50 in enzyme inhibition) highlight substituent effects on activity .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of this compound?

  • Methodology : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves (Hill equation) and calculate EC50/LD50. Bootstrap resampling (1000 iterations) provides confidence intervals. Outliers should be assessed via Grubbs’ test .

Q. How can computational tools predict the environmental fate and biodegradation pathways of this compound?

  • Methodology : Apply EPI Suite (EPA) to estimate biodegradation half-life and bioaccumulation potential. Molecular dynamics simulations (GROMACS) model hydrolysis pathways in aqueous environments .

Reference Tables

Property Value/Technique Source
Molecular Weight123.57 g/mol
Solubility (H2O)25 mg/mL (25°C)
Melting Point180–182°C (decomposition)
Key Spectral Peaks¹⁹F NMR: δ -210 ppm (CF coupling)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoropropan-1-amine hydrochloride
Reactant of Route 2
2-Fluoropropan-1-amine hydrochloride

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